molecular formula C19H20N2O4S B11184435 Methyl 6-{[(furan-2-ylmethyl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-{[(furan-2-ylmethyl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11184435
M. Wt: 372.4 g/mol
InChI Key: VBGDPZQRIRHUEH-UHFFFAOYSA-N
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Description

METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfanyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl sulfanyl intermediate, which is then reacted with a suitable tetrahydropyrimidine precursor under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furan and tetrahydropyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to the disruption of microbial cell walls or inhibition of enzyme activity. The tetrahydropyrimidine core can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Difurfuryl Sulfide: A compound with two furan rings connected by a sulfanyl group.

    Furan-2-ylmethyl Sulfanyl Derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

METHYL 6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a furan ring, a sulfanyl group, and a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 6-(furan-2-ylmethylsulfanylmethyl)-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-12-6-3-4-8-14(12)17-16(18(22)24-2)15(20-19(23)21-17)11-26-10-13-7-5-9-25-13/h3-9,17H,10-11H2,1-2H3,(H2,20,21,23)

InChI Key

VBGDPZQRIRHUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CSCC3=CC=CO3)C(=O)OC

Origin of Product

United States

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